N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride
Overview
Description
N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride is a synthetic organic compound with the molecular formula C9H13Cl2N3S. This compound is characterized by the presence of a thienyl group attached to a pyrazole ring, which is further connected to a methylated methanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or an equivalent compound under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.
Methylation: The methanamine group is methylated using methyl iodide or a similar methylating agent under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrazole ring or the thienyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the original compound.
Scientific Research Applications
N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-[5-(2-furyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride: Similar structure but with a furan ring instead of a thienyl group.
N-Methyl-1-[5-(2-pyridyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride: Contains a pyridine ring, offering different electronic properties.
N-Methyl-1-[5-(2-phenyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride: Features a phenyl group, which affects its hydrophobicity and reactivity.
The uniqueness of this compound lies in its thienyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-methyl-1-(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S.2ClH/c1-10-6-7-5-8(12-11-7)9-3-2-4-13-9;;/h2-5,10H,6H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVIXLOZHQGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1)C2=CC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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